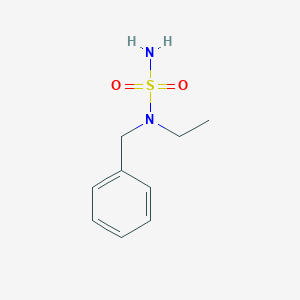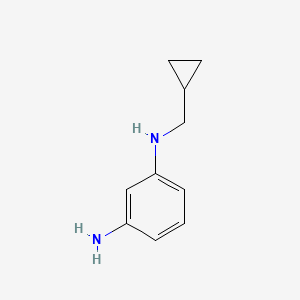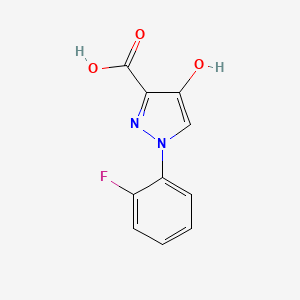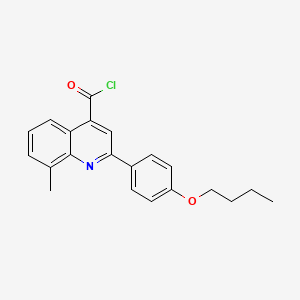
2-(4-Butoxyphenyl)-8-methylquinoline-4-carbonyl chloride
説明
科学的研究の応用
Application 1: Thermo-responsive Shape Memory Effect of Self-assembled Poly- {2,5-bis [ (4-butoxyphenyl)oxycarbonyl]styrene} Fiber
- Methods of Application : The transition temperature of the fiber was the glass transition temperature of this polymer (Tg = 110 °C) during the shape memory process .
- Results or Outcomes : The excellent shape memory effect has been reported about PBPCS fiber as a typical thermo-tropic MJLCP .
Application 2: Coordination Network Assemblies
- Methods of Application : The compounds react with Co (NCS) 2 under conditions of crystal growth at room temperature to give single crystals .
- Results or Outcomes : The detailed structures of the three networks have been compared with that of the previously reported [{Co(1)2(NCS)2}·4CHCl3]n in which 1 is 4′-(butoxyphenyl)-3,2′:6′,3″-terpyridine .
Application 3: Synthesis of Novel Oxazolone Derivatives
- Summary of the Application : This research focuses on the synthesis of novel oxazolone derivatives possessing antimicrobial and cytotoxic activity .
- Methods of Application : In the study, p-substituted benzoyl glycines were fused with 4-n-octyloxy-3-methoxybenzaldehyde to yield corresponding oxazolone derivatives .
- Results or Outcomes : All the synthesized compounds showed good to moderate antibacterial activity against Escherichia coli and Micrococcus luteus when compared to the standard streptomycin .
Application 4: Proteomics Research
- Summary of the Application : Compounds similar to “2-(4-Butoxyphenyl)-8-methylquinoline-4-carbonyl chloride” are used in proteomics research .
- Methods of Application : The specific methods of application in proteomics research can vary widely depending on the specific research question and experimental design .
- Results or Outcomes : The outcomes of this research can also vary widely, but the ultimate goal is typically to gain a better understanding of protein function and interactions .
Application 5: Synthesis of Novel Oxazolone Derivatives
- Summary of the Application : This research focuses on the synthesis of novel oxazolone derivatives possessing antimicrobial and cytotoxic activity .
- Methods of Application : In the study, p-substituted benzoyl glycines were fused with 4-n-octyloxy-3-methoxybenzaldehyde to yield corresponding oxazolone derivatives .
- Results or Outcomes : All the synthesized compounds showed good to moderate antibacterial activity against Escherichia coli and Micrococcus luteus when compared to the standard streptomycin .
Application 6: Proteomics Research
- Summary of the Application : Compounds similar to “2-(4-Butoxyphenyl)-8-methylquinoline-4-carbonyl chloride” are used in proteomics research .
- Methods of Application : The specific methods of application in proteomics research can vary widely depending on the specific research question and experimental design .
- Results or Outcomes : The outcomes of this research can also vary widely, but the ultimate goal is typically to gain a better understanding of protein function and interactions .
将来の方向性
特性
IUPAC Name |
2-(4-butoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO2/c1-3-4-12-25-16-10-8-15(9-11-16)19-13-18(21(22)24)17-7-5-6-14(2)20(17)23-19/h5-11,13H,3-4,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRHZKUCESFDCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001199707 | |
| Record name | 2-(4-Butoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001199707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Butoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
CAS RN |
1160254-59-0 | |
| Record name | 2-(4-Butoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Butoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001199707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




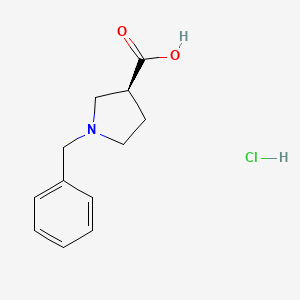
![[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid](/img/structure/B1372751.png)
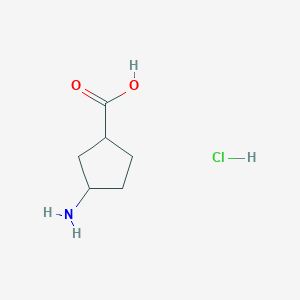
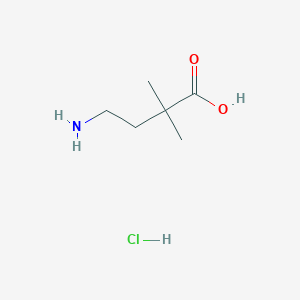
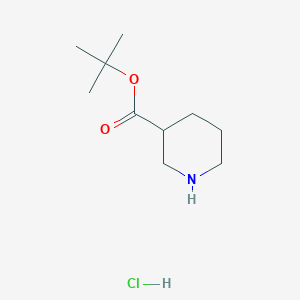
![2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane](/img/structure/B1372758.png)
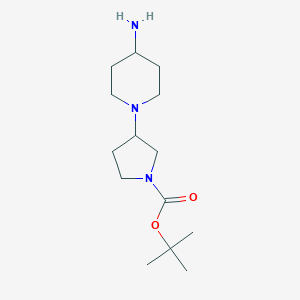
![3-{[(2-Ethylhexyl)oxy]methyl}aniline](/img/structure/B1372766.png)
